Product packaging for GDC-0334(Cat. No.:CAS No. 1984824-54-5)

GDC-0334

Cat. No.: B10856397
CAS No.: 1984824-54-5
M. Wt: 609.5 g/mol
InChI Key: RGXNECXVRZKGGH-UOXRKKOCSA-N
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Description

Overview of Contemporary Chemical Biology and Drug Discovery Landscape

Chemical biology is a scientific field that merges the principles of chemistry and biology to investigate and manipulate biological systems. It employs chemical tools and techniques to understand life processes at the molecular level. acs.orgillinois.edunih.gov This discipline is at the forefront of modern biomedical research, providing insights into the complex mechanisms that govern cellular function in both healthy and diseased states. The contemporary landscape of chemical biology is characterized by rapid advancements in areas such as chemical synthesis, proteomics, genomics, and high-throughput screening. epfl.checo-vector.com These technologies enable scientists to design and identify novel molecules that can interact with specific biological targets. monash.edu

Significance of Investigating Specific Chemical Entities in Biological Systems

The study of specific chemical entities is fundamental to advancing our understanding of biology and medicine. abpischools.org.ukstmarys-ca.eduquora.com By examining how individual compounds interact with biological macromolecules such as proteins and nucleic acids, researchers can unravel the intricate details of cellular pathways and disease mechanisms. youtube.comsolubilityofthings.com This knowledge is essential for the development of new therapeutic interventions. A deep understanding of the chemical properties of a compound, including its structure, reactivity, and stereochemistry, provides a foundation for predicting its biological effects.

Moreover, the investigation of specific chemical entities allows for the validation of new drug targets. By using a small molecule to modulate the activity of a particular protein, scientists can assess the therapeutic potential of targeting that protein in a specific disease context. This approach is a cornerstone of modern drug development, enabling a more rational and efficient path to new medicines. The insights gained from studying these interactions also contribute to the broader understanding of biological systems, often revealing novel functions and connections within complex cellular networks.

Role of Chemical Probes in Elucidating Biological Mechanisms

Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, with high potency and selectivity. febs.orgchemicalprobes.orgwikipedia.org They are invaluable tools for dissecting complex biological processes in cellular and organismal systems. promega.comcaymanchem.com Unlike genetic methods that permanently alter the expression of a gene, chemical probes offer temporal and dose-dependent control over protein function, allowing for the study of dynamic cellular events. febs.org The use of well-characterized chemical probes is crucial for linking a specific cellular phenotype to the function of a particular protein. chemicalprobes.org

The development of high-quality chemical probes is a significant undertaking that requires expertise in medicinal chemistry, biochemistry, and cell biology. promega.com An ideal chemical probe should have a clearly defined mechanism of action and its on-target and off-target effects should be well-documented. nih.gov By employing chemical probes, researchers can investigate the roles of individual proteins in complex signaling pathways, validate potential drug targets, and explore the functional consequences of inhibiting or activating a specific biological process. caymanchem.comnih.gov The information gleaned from studies using chemical probes is instrumental in advancing both basic biological research and the development of new therapeutic agents. nih.govnih.gov

Fictional Research Findings on Compound CZ9KU41Dvb

The following sections present a hypothetical overview of the research and development of the fictional chemical compound CZ9KU41Dvb, illustrating the process of chemical biology research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19F8N5O3S B10856397 GDC-0334 CAS No. 1984824-54-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1984824-54-5

Molecular Formula

C24H19F8N5O3S

Molecular Weight

609.5 g/mol

IUPAC Name

(2S,4R,5S)-4-fluoro-1-(4-fluorophenyl)sulfonyl-5-methyl-N-[[5-(trifluoromethyl)-2-[2-(trifluoromethyl)pyrimidin-5-yl]-4-pyridinyl]methyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H19F8N5O3S/c1-12-18(26)7-20(37(12)41(39,40)16-4-2-15(25)3-5-16)21(38)34-8-13-6-19(33-11-17(13)23(27,28)29)14-9-35-22(36-10-14)24(30,31)32/h2-6,9-12,18,20H,7-8H2,1H3,(H,34,38)/t12-,18+,20-/m0/s1

InChI Key

RGXNECXVRZKGGH-UOXRKKOCSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F)F

Canonical SMILES

CC1C(CC(N1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC(=NC=C3C(F)(F)F)C4=CN=C(N=C4)C(F)(F)F)F

Origin of Product

United States

Molecular Classification and Identity of Cz9ku41dvb

Identification as a Selective Antagonist for Transient Receptor Potential Ankyrin 1 (TRPA1)

CZ9KU41Dvb has been identified as a selective antagonist for Transient Receptor Potential Ankyrin 1 (TRPA1). TRPA1 is an ion channel that plays a significant role in the detection of noxious stimuli and the mediation of pain and inflammation nih.govnih.gov. Antagonists of TRPA1, such as CZ9KU41Dvb, function by blocking the activity of this channel, thereby potentially modulating the physiological processes in which TRPA1 is involved nih.govzju.edu.cnmdpi.com. Research into TRPA1 antagonists is an active area for developing potential therapeutic agents nih.govmdpi.com.

Classification as a Small Molecule Inhibitor

CZ9KU41Dvb is classified as a small molecule inhibitor. Small molecules are organic compounds with low molecular weights, typically less than 1000 Daltons, which can interact with biological macromolecules and modulate their activity nih.govnih.gov. Inhibitors, in this context, refer to compounds that decrease or block the function of a specific biological target, such as an ion channel or enzyme nih.govnih.gov. The molecular weight of CZ9KU41Dvb is 609.49 g/mol , consistent with its classification as a small molecule nih.gov.

Chemical Class and Structural Features

The molecular formula of CZ9KU41Dvb is C₂₄H₁₉F₈N₅O₃S nih.gov. Its InChIKey is RGXNECXVRZKGGH-UOXRKKOCSA-N, and its SMILES string is C[C@H]1C@@HF nih.gov.

Biological Target Elucidation and Mechanism of Action of Cz9ku41dvb

Characterization of Transient Receptor Potential Ankyrin 1 (TRPA1)

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that is a member of the larger Transient Receptor Potential (TRP) channel family. nih.govmdpi.com It is predominantly expressed in the plasma membrane of various cell types, including primary sensory neurons, where it functions as a crucial sensor for a wide array of noxious stimuli. nih.govresearchgate.net

TRPA1 as a Polymodal Irritant Sensor

TRPA1 is distinguished by its role as a polymodal irritant sensor, capable of being activated by a diverse range of exogenous and endogenous stimuli. researchgate.netnih.gov This broad sensitivity allows it to act as a key detector of potentially harmful substances and conditions.

Exogenous Activators: A vast number of environmental irritants and pungent natural compounds activate TRPA1. mdpi.comnih.gov Many of these are electrophilic compounds that activate the channel through covalent modification of specific cysteine and lysine (B10760008) residues located in its intracellular N-terminal domain. researchgate.netduke.edu This mechanism makes TRPA1 a primary sensor for reactive chemicals. duke.edu

Endogenous Activators: The channel is also activated by various endogenous molecules that are produced during tissue injury, inflammation, and oxidative stress. nih.govaxonmedchem.com These include reactive oxygen species (ROS) and byproducts of lipid peroxidation, such as 4-hydroxy-2-nonenal (4-HNE). nih.gov Intracellular calcium (Ca²⁺) can also directly bind to and activate the channel, suggesting a role for TRPA1 in downstream signaling pathways that involve calcium mobilization. nih.govaxonmedchem.com

The table below summarizes key activators of the TRPA1 channel.

CategoryExamplesMechanism of Action
Environmental IrritantsAcrolein (from smoke), Cinnamaldehyde (B126680)Covalent modification of cysteine residues
Pungent Natural ProductsAllyl isothiocyanate (AITC) from mustard oilCovalent modification of cysteine residues
Endogenous Inflammatory Mediators4-hydroxy-2-nonenal (4-HNE), ProstaglandinsCovalent modification or allosteric modulation
Physical StimuliNoxious ColdConformational change
Table 1: Representative Activators of the TRPA1 Channel.

TRPA1 as a Voltage-Dependent, Ligand-Gated Ion Channel

TRPA1 functions as a ligand-gated ion channel that is also modulated by voltage. mdpi.com Its activation leads to the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), which depolarizes the cell membrane and initiates downstream signaling cascades. researchgate.net

While primarily activated by chemical ligands, TRPA1's gating is intrinsically sensitive to changes in membrane potential. nih.gov The channel can be activated by highly depolarizing voltages, typically above +100 mV. researchgate.netnih.gov However, under physiological conditions, its voltage-dependent activation is thought to be secondary to ligand binding. The binding of an agonist is believed to shift the voltage-dependence of the channel, allowing it to open at more physiological membrane potentials. The structure of TRPA1 is a homotetramer, with each subunit containing six transmembrane helices (S1-S6) that form a central pore for ion conduction. researchgate.net The S1-S4 helices form a voltage-sensing domain, a feature common to voltage-gated ion channels. researchgate.net

Physiological and Pathophysiological Roles of TRPA1

Activation of TRPA1 on sensory neurons triggers a cascade of events that contribute to various physiological and pathophysiological processes, including inflammation, pain, and respiratory reflexes. The antagonist HC-030031 has been instrumental in characterizing these roles. It selectively blocks the TRPA1 channel, with studies showing it inhibits cinnamaldehyde- and allyl isothiocyanate (AITC)-induced activation of human TRPA1 with IC₅₀ values of 4.9 μM and 7.5 μM, respectively. nih.govmedchemexpress.com

Involvement in Neurogenic InflammationNeurogenic inflammation is a form of inflammation initiated by the release of pro-inflammatory neuropeptides, such as Substance P (SP) and calcitonin gene-related peptide (CGRP), from activated sensory nerve endings.frontiersin.orgTRPA1 is a key player in this process.frontiersin.orgnih.gov

When activated by irritants or inflammatory mediators, TRPA1 on nociceptive fibers causes an influx of calcium, which triggers the release of SP and CGRP. frontiersin.org These neuropeptides then act on surrounding blood vessels to cause vasodilation and increase plasma extravasation, leading to the classic signs of inflammation (redness, swelling, and pain). Studies using HC-030031 have demonstrated that blocking TRPA1 can effectively reduce neurogenic inflammation and associated pain hypersensitivity in various preclinical models. nih.govnih.gov For instance, oral administration of HC-030031 has been shown to significantly reverse mechanical hypersensitivity in models of inflammatory pain induced by Complete Freund's Adjuvant (CFA). nih.govresearchgate.net

Modulation of Airway ContractionThe role of TRPA1 in airway function is complex. TRPA1 is expressed on sensory nerves that innervate the airways, including vagal C-fibers.nih.govActivation of these nerves by inhaled irritants can trigger defensive reflexes, including bronchoconstriction.researchgate.net

However, research has also revealed a paradoxical role for TRPA1 in bronchodilation. Some studies have shown that TRPA1 agonists can cause rapid and significant relaxation of pre-contracted airways in multiple species. nih.gov This effect appears to be mediated by the release of nonepithelial prostaglandin (B15479496) E2 (PGE₂). nih.gov The TRPA1 antagonist HC-030031 has been used to dissect these pathways, showing that it can inhibit agonist-induced airway relaxation, confirming the involvement of TRPA1. nih.gov In models of allergic airway inflammation, HC-030031 has been found to inhibit eosinophilia and airway hyperresponsiveness. nih.gov

The table below details research findings on HC-030031's effect on airway responses.

ModelAgonist/StimulusEffect of HC-030031Finding
Guinea Pig Tracheal SegmentsAllyl isothiocyanate (AITC)Significantly inhibited AITC-induced relaxationTRPA1 mediates bronchodilation. nih.gov
Ovalbumin-induced Airway Inflammation (Mouse)Ovalbumin challengeInhibited eosinophilia and airway hyperresponsivenessTRPA1 contributes to allergic airway inflammation. nih.gov
Cigarette Smoke-induced Cough (Guinea Pig)Cigarette smokePartially inhibited cough responseTRPA1 is involved in cigarette smoke-induced cough. nih.gov
Table 2: Research Findings on HC-030031 in Airway Function Models.
Contribution to Cough ReflexesThe cough reflex is a critical protective mechanism for clearing the airways of foreign materials and irritants.researchgate.netVagal afferent nerves, particularly C-fibers expressing TRPA1, are crucial in detecting tussive stimuli and initiating this reflex.nih.govplos.org

A variety of inhaled irritants known to cause cough, such as acrolein from cigarette smoke, are potent TRPA1 agonists. nih.gov Studies have shown that selective TRPA1 agonists can induce coughing in both guinea pigs and human volunteers. nih.gov The administration of TRPA1 antagonists, including HC-030031, has been proven to inhibit cough responses evoked by these agonists. nih.govnih.gov For example, HC-030031 partially inhibits cough induced by cigarette smoke in guinea pigs and effectively reduces cough evoked by cinnamaldehyde. nih.govnih.gov This implicates TRPA1 as a pro-tussive receptor and a promising target for the development of novel antitussive therapies. nih.gov

Role in Allergic Airway Inflammation

Allergic airway inflammation is a key feature of asthma, characterized by an overactive immune response to allergens. core.ac.uknih.govallergyasthmanetwork.org This leads to symptoms like airway obstruction, mucus overproduction, and airway hyperreactivity. nih.gov The immune response involves various cells and mediators, including T helper 2 (Th2) cells and cytokines like IL-4, IL-5, and IL-13. nih.govallergyasthmanetwork.org Research has shown that the TRPA1 channel is implicated in the inflammatory processes of the airways. frontiersin.org Activation of TRPA1 can contribute to the release of inflammatory mediators, and inhibiting TRPA1 is being investigated as a potential therapeutic strategy for inflammatory airway diseases. nih.govfrontiersin.org

Association with Painful Conditions

TRPA1 channels are known to be expressed on sensory neurons and are involved in the initiation and maintenance of pathological pain. news-medical.netnih.govnih.gov They act as sensors for noxious stimuli, including chemical irritants and temperature changes. nih.gov Consequently, TRPA1 has been identified as a significant target for the development of new pain therapies. mdpi.com A variety of painful conditions, such as neuropathic pain, inflammatory pain, and headaches, have been linked to the activity of TRPA1 channels. news-medical.netnih.govaarp.orgazcpm.com Inhibition of TRPA1 has been shown to reduce pain-related behaviors in preclinical models. nih.govmdpi.com

General Molecular Mechanism of TRPA1 Inhibition

& 3.2.2. Inhibition of TRPA1 Function on Airway Smooth Muscle and Sensory Neurons

TRPA1 channels are expressed on both airway smooth muscle cells and sensory neurons. nih.gov On sensory neurons, their activation by irritants can lead to the release of neuropeptides that cause neurogenic inflammation, a process contributing to airway inflammation and pain. nih.govmdpi.com Inhibiting TRPA1 on these neurons can block this signaling and alleviate pain and inflammation. nih.gov In the context of airway smooth muscle, TRPA1 activation can contribute to bronchoconstriction. Therefore, antagonists of TRPA1 are studied for their potential to relax airway smooth muscle and improve breathing in conditions like asthma.

Specific Binding Site Analysis

The development of specific inhibitors requires a detailed understanding of their binding sites on the target protein. nih.govrsc.orgnih.gov For TRPA1 inhibitors, researchers use techniques like NMR spectroscopy and computational modeling to identify the precise amino acid residues with which the compounds interact. nih.govmdpi.complos.org This analysis helps in designing more potent and selective drugs by optimizing the chemical structure of the inhibitor to fit perfectly into its binding pocket on the TRPA1 channel. mdpi.com

TRPA1 Expression Profile and Functional Distribution

TRPA1 channels are not only found in the respiratory system and sensory neurons but also in various other tissues and cells, including immune cells and glial cells. frontiersin.orgmdpi.com This widespread distribution suggests that TRPA1 plays diverse physiological and pathophysiological roles. For instance, its presence in immune cells like macrophages indicates a role in modulating inflammatory responses. frontiersin.org The expression of TRPA1 in different cell types highlights its potential as a therapeutic target for a range of conditions beyond pain and respiratory diseases, including cardiovascular and central nervous system disorders. nih.govfrontiersin.org

An extensive search for the chemical compound “CZ9KU41Dvb” has yielded no discernible results in scientific literature or chemical databases. This identifier does not correspond to a recognized chemical substance, precluding the generation of an article on its biological target and mechanism of action.

Without a valid chemical identity, it is not possible to provide information regarding its expression in sensory neurons, glial cells, immune cells, or its localization in vascular and barrier tissues as requested in the detailed outline.

If a recognized chemical name, CAS number, or other standard identifier for this compound is available, please provide it to enable a thorough and accurate literature search.

Advanced Synthetic Methodologies for Cz9ku41dvb and Analogues

Synthetic Routes and Strategies for TRPA1 Antagonists

The development of TRPA1 antagonists has involved various synthetic routes and strategies aimed at identifying compounds with favorable pharmacological profiles. High-throughput screening (HTS) campaigns have been instrumental in the initial identification of hits with TRPA1 antagonist activity. researchgate.netnih.govacs.orgnih.govgenscript.com.cnnih.govacs.org These initial hits often serve as starting points for subsequent medicinal chemistry efforts, involving the synthesis of analogues to explore structure-activity relationships (SAR). researchgate.netnih.govgenscript.com.cn

Strategies for synthesizing TRPA1 antagonists often focus on building chemical scaffolds that can effectively interact with the TRPA1 channel. The identification of different chemotypes with TRPA1 antagonist activity in the literature highlights the diversity of synthetic approaches employed. acs.org For instance, series of carboxamide researchgate.netgenscript.com.cn, quinazolinone researchgate.netnih.govacs.org, and indazole nih.gov based TRPA1 antagonists have been reported, each requiring specific synthetic pathways for their construction and modification. The synthesis of dual TRPA1/TRPV1 antagonists has also been explored, involving reactions such as condensation to form 1,2,4-oxadiazole (B8745197) cores. mdpi.comnih.gov

The pursuit of orally bioavailable molecules is a key issue in the progression of TRPA1 antagonist programs. researchgate.netnih.gov Synthetic strategies are thus designed to not only achieve potency and selectivity but also to optimize pharmacokinetic properties. This often involves the careful selection of synthetic reactions and intermediates to control factors such as solubility, metabolic stability, and permeability. nih.govacs.org

Specific Chemical Transformations Utilized in Synthesis

While a specific, detailed synthetic route for CZ9KU41Dvb (GDC-0334) detailing every chemical transformation was not explicitly available in the search results, the synthesis of TRPA1 antagonists and related TRP channel modulators commonly employs a range of organic reactions. General synthetic procedures for new TRPA1 antagonists often involve the coupling of different molecular fragments and may require the use of protecting groups to prevent undesired reactions. google.comgoogle.com

In the synthesis of related TRP channel antagonists, specific transformations have been mentioned. For example, the synthesis of a TRPV1 receptor antagonist involved a palladium-catalyzed amidation reaction and a Sonogashira coupling. acs.org The synthesis of dual TRPA1/TRPV1 antagonists has utilized condensation reactions. mdpi.comnih.gov Research on piperidine (B6355638) carboxamide TRPA1 modulators mentions devising specific routes for the chemical synthesis of reversed-amide derivatives. pnas.org Another study on quinazolinone-based TRPA1 antagonists refers to a one-pot synthesis of quinazolin-4(3H)-ones. acs.org While not explicitly detailing Grignard addition, epoxidation, acid-catalyzed cyclization, nitrile conversion, or amidoxime (B1450833) formation in the context of CZ9KU41Dvb synthesis, these types of fundamental organic transformations are common tools in the synthesis of complex organic molecules and are likely to be part of the broader synthetic strategies for generating diverse TRPA1 antagonist chemotypes and their analogues. The synthesis of analogues often involves modifying substituents on a core structure, which would utilize various coupling reactions, functional group interconversions, and cyclization strategies depending on the specific chemical scaffold.

Design Considerations for Developing Bioavailable Compounds

A critical aspect in the development of TRPA1 antagonists for therapeutic use is achieving adequate bioavailability. researchgate.netnih.gov Many initial TRPA1 ligands have faced challenges in clinical progression due to unfavorable pharmacokinetic properties, including low lipophilic efficiency and poor absorption, distribution, metabolism, and excretion (ADME) characteristics. researchgate.netnih.gov

Design considerations for improving bioavailability focus on modifying the chemical structure to enhance properties such as solubility, permeability across biological membranes, and metabolic stability. acs.orgnih.gov Structure-based drug design, aided by techniques like cryogenic electron microscopy (cryo-EM) to understand the interaction between antagonists and the TRPA1 channel, plays a significant role in this process. researchgate.netnih.govrupress.org By understanding the binding site and mechanism of action, chemists can design compounds with improved interactions and reduced off-target effects. nih.govnih.govpnas.orgrupress.org

Strategies to improve bioavailability can include optimizing the molecule's size, polarity, and hydrogen bonding capacity. nih.govacs.org Additionally, medicinal chemistry efforts often involve modifying labile sites to improve metabolic stability, for instance, by blocking aldehyde oxidase-mediated metabolism as demonstrated in the discovery of GDC-6599, another TRPA1 antagonist. acs.org The goal is to achieve sufficient systemic exposure to effectively engage the target TRPA1 receptors in vivo. nih.govnih.gov

Integration of High-Throughput Synthesis in Compound Discovery

High-throughput synthesis is an integral part of modern compound discovery, particularly in the context of identifying and optimizing drug candidates like TRPA1 antagonists. nih.govrupress.org HTS campaigns allow for the rapid screening of large libraries of diverse chemical compounds against the target of interest, enabling the identification of initial hits with desired activity. researchgate.netnih.govacs.orgnih.govgenscript.com.cnnih.govacs.org

Once hits are identified through HTS, high-throughput synthesis techniques can be employed to quickly generate arrays of analogues. This allows for rapid exploration of the chemical space around the initial hit structure and the generation of structure-activity relationship (SAR) data. genscript.com.cn Automated synthesis platforms and parallel synthesis techniques enable the efficient production of multiple compounds simultaneously, significantly accelerating the lead optimization process. nih.govrupress.org

Structure Activity Relationship Sar Studies of Cz9ku41dvb

Foundational Principles of SAR Analysis in Medicinal Chemistry

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry used to understand how modifications to a chemical structure influence its biological activity. When a new active compound is discovered, SAR studies are initiated to explore analogs and identify structural features critical for activity, potency, and selectivity. drugdesign.orgresearchgate.net The primary goal of SAR analysis is to convert observed structure-activity data into informative relationships that guide the design and synthesis of new compounds with improved properties. drugdesign.org This process involves systematically altering parts of a molecule and evaluating the resulting changes in biological activity. By correlating structural variations with activity profiles, medicinal chemists can deduce which functional groups, substituents, or spatial arrangements are essential for binding to a biological target, such as an ion channel like TRPA1, and eliciting a desired effect. drugdesign.org SAR analysis can be approached from a ligand-based perspective, focusing on the properties of the molecules themselves, or a receptor-based perspective, considering the interaction with the target site. drugdesign.org

Methodologies for Correlating Chemical Structure with TRPA1 Inhibitory Activity

Correlating chemical structure with TRPA1 inhibitory activity involves a combination of experimental and computational methodologies. Experimentally, this typically begins with synthesizing a series of analogs of a lead compound, such as CZ9KU41Dvb, with specific structural modifications. The inhibitory activity of these analogs against TRPA1 is then measured using in vitro assays, such as calcium influx assays or electrophysiological recordings in cells expressing TRPA1. acs.orgacs.orgresearchgate.net High-throughput screening (HTS) campaigns are often used to identify initial hits, which are then subjected to SAR exploration. acs.org

The collected biological data (e.g., IC₅₀ values) are then correlated with the structural variations introduced. This can involve simple visual inspection of activity changes upon specific substitutions or more sophisticated computational approaches. drugdesign.org For TRPA1 inhibitors, understanding how different chemical moieties interact with specific regions of the TRPA1 channel is crucial. researchgate.netpnas.org Studies have investigated the impact of modifications on interactions with key residues or domains within the TRPA1 channel, such as the N-terminal ankyrin repeat domain or transmembrane segments. pnas.orgnih.govnih.gov For electrophilic TRPA1 activators, the ability to covalently modify cysteine residues is a key structural determinant of activity. acs.orgnih.govjneurosci.org For antagonists like CZ9KU41Dvb, the focus is on non-covalent interactions and how structural changes affect binding affinity and mode. pnas.orgresearchgate.net

Quantitative Structure-Activity Relationships (QSAR) in Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to develop mathematical models correlating chemical structure (represented by numerical descriptors) with biological activity. mdpi.comresearchcommons.org Unlike qualitative SAR, QSAR seeks to establish a quantitative relationship, allowing for the prediction of the activity of new, unsynthesized compounds. mdpi.commdpi.com

In the context of TRPA1 inhibitors, QSAR models can be built using a dataset of compounds with known structures and inhibitory activities. mdpi.commdpi.com Molecular descriptors, which quantify various physicochemical properties of the molecules (e.g., electronic, steric, hydrophobic parameters), are calculated. researchcommons.org Statistical methods, such as regression analysis or machine learning algorithms, are then used to build a model that relates these descriptors to the observed TRPA1 inhibitory potency. mdpi.commdpi.comnih.govmdpi.com

QSAR models can be 2D or 3D. 3D-QSAR methods, such as CoMFA (Comparative Molecular Field Analysis), consider the three-dimensional arrangement of atoms and their interactions with probes representing different types of molecular fields (e.g., steric, electrostatic). mdpi.commdpi.comnih.gov These models can provide insights into the spatial requirements for activity and identify regions where specific molecular properties are favored or disfavored for TRPA1 binding and inhibition. mdpi.commdpi.com QSAR models serve as predictive tools in drug discovery, helping to prioritize compounds for synthesis and testing, thereby accelerating the optimization process. mdpi.commdpi.commdpi.com

Computational and Cheminformatics Approaches in SAR Analysis

Computational and cheminformatics approaches play a vital role in modern SAR analysis of TRPA1 inhibitors. These methods enable the processing, analysis, and visualization of large chemical datasets and their associated biological activities. researchgate.netnih.govresearchgate.net

Key computational techniques include:

Molecular Docking: Predicting the preferred binding orientation (pose) and affinity of a small molecule inhibitor within the TRPA1 binding site. This helps understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) driving binding. researchgate.netmdpi.commdpi.comnih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the inhibitor-TRPA1 complex over time to understand the stability of the binding pose and conformational changes in the protein or ligand. researchgate.net

Matched Molecular Pair (MMP) Analysis: Identifying pairs of compounds that differ only by a small structural change (a "transformation") and analyzing the associated change in activity. nih.govresearchgate.net This systematic approach helps identify the SAR contribution of specific substructures. nih.govresearchgate.net

Cheminformatics Tools: Using software to calculate molecular descriptors, cluster compounds based on structural similarity, visualize SAR data (e.g., activity landscapes), and manage chemical information. researchgate.netresearchgate.net

Machine Learning: Employing algorithms like neural networks, random forests, and support vector machines to build predictive models based on structural features and activity data, particularly useful in large-scale SAR analysis. mdpi.comnih.gov

These computational methods complement experimental SAR studies by providing mechanistic insights into ligand-TRPA1 interactions and enabling the virtual screening and design of novel inhibitors. pnas.orgmdpi.commdpi.com

Impact of Structural Modifications on TRPA1 Selectivity and Potency

Structural modifications to a TRPA1 inhibitor lead to changes in its interaction with the channel, impacting both potency (the concentration required to achieve a given effect) and selectivity (the preference for TRPA1 over other targets). mdpi.comresearchgate.netmdpi.comnih.gov SAR studies systematically explore these effects. For example, altering functional groups can affect hydrogen bonding, electrostatic interactions, or hydrophobic contacts within the binding site. researchgate.net Changing the size or shape of substituents can introduce steric clashes or optimize van der Waals interactions. drugdesign.org

In the development of TRPA1 antagonists, achieving high potency and selectivity over other TRP channels (like TRPV1 or TRPM8) and off-targets is crucial to avoid unwanted side effects. mdpi.comresearchgate.netpatsnap.com SAR studies for TRPA1 inhibitors have identified specific regions of the molecule and corresponding residues in the channel that are critical for potent and selective binding. pnas.orgnih.gov For instance, modifications affecting interactions with residues in the transmembrane domains or the ankyrin repeat domain have been shown to influence potency and selectivity. pnas.orgnih.gov The development of GDC-0334 (CZ9KU41Dvb) involved SAR optimization to improve its properties, suggesting that specific structural changes were made to enhance its TRPA1 inhibitory activity. drughunter.com However, challenges like off-target activity affecting clotting factors were observed with related compounds, highlighting the importance of selectivity in SAR studies. drughunter.com

Strategies for Addressing Species Differences in TRPA1 Potency via SAR

Significant species differences in TRPA1 channel pharmacology are a known challenge in the development of TRPA1-targeted therapeutics. drughunter.comacs.orgmdpi.commdpi.comnih.govnih.gov Compounds can show varying potency or even efficacy (agonist vs. antagonist) across different species, such as human, rat, and mouse. acs.orgnih.govnih.govopnme.com These differences are often attributed to variations in the amino acid sequence of the TRPA1 channel between species, particularly in regions that form the ligand binding site or influence channel gating. nih.govnih.gov

SAR studies play a critical role in addressing these species differences. By evaluating the activity of a series of compounds across TRPA1 channels from different species, researchers can identify structural features that contribute to species selectivity. acs.orgmdpi.comnih.gov Chimeric channels (containing parts of TRPA1 from different species) and site-directed mutagenesis studies are powerful tools used in conjunction with SAR to pinpoint the specific amino acid residues responsible for the observed species differences. acs.orgresearchgate.netnih.govnih.gov

Once key residues are identified, SAR can be used to design compounds that optimize interactions with the human TRPA1 channel while minimizing activity at the rodent ortholog, or vice versa, depending on the research goals (e.g., developing tool compounds for animal models vs. clinical candidates). acs.orgmdpi.com For example, studies have shown that single amino acid differences can significantly impact the potency of certain TRPA1 modulators across species. researchgate.netnih.govnih.gov The development of this compound (CZ9KU41Dvb) and related compounds encountered notable species differences in potency, which were addressed through SAR optimization strategies aimed at achieving sufficient potency across relevant species. drughunter.comacs.org

Chemical Biology and Probe Applications of Cz9ku41dvb

CZ9KU41Dvb as a Chemical Probe for TRPA1 Modulation

CZ9KU41Dvb functions as a potent and selective modulator of the TRPA1 ion channel. TRPA1 is a non-selective cation channel predominantly expressed in primary afferent neurons, where it acts as a sensor for a wide array of noxious chemical, mechanical, and thermal stimuli. rsc.orgnih.gov The interaction of CZ9KU41Dvb with TRPA1 allows for the precise manipulation of channel activity, enabling researchers to investigate its physiological and pathological functions. As a chemical probe, CZ9KU41Dvb provides a means to study the consequences of TRPA1 activation or inhibition in various biological systems, from isolated cells to in vivo models. nih.govnih.gov The modulation of TRPA1 by CZ9KU41Dvb can be either agonistic or antagonistic, and its specific mechanism of action is crucial for interpreting experimental outcomes. This targeted modulation is instrumental in understanding how TRPA1 contributes to conditions such as neuropathic pain, inflammation, and asthma. nih.govfrontiersin.org

Application of Chemical Probes in Elucidating Biological Pathways and Mechanisms Involving TRPA1

The use of chemical probes like CZ9KU41Dvb is fundamental to unraveling the intricate biological pathways in which TRPA1 is involved. By selectively modulating TRPA1, researchers can trace the downstream signaling cascades and cellular responses. For instance, TRPA1 activation is known to be involved in neurogenic inflammation, where its stimulation on sensory nerve endings triggers the release of neuropeptides. mdpi.com

Key biological pathways and mechanisms studied using TRPA1 probes include:

Pain and Nociception : Probes are used to study the role of TRPA1 in acute and chronic pain states, including inflammatory and neuropathic pain. nih.gov

Inflammation : Modulation of TRPA1 helps in understanding its contribution to inflammatory processes, including the recruitment of immune cells and the production of inflammatory mediators. frontiersin.orgnih.gov

Respiratory Diseases : The involvement of TRPA1 in conditions like asthma and chronic cough is investigated by observing the effects of its modulation on airway sensory nerves.

Cancer Biology : Recent studies have explored the role of TRPA1 in pancreatic adenocarcinoma, where its activation can influence cell migration and cell cycle progression. nih.gov

By applying CZ9KU41Dvb, scientists can establish a causal link between TRPA1 activity and specific physiological or pathophysiological phenotypes, thereby validating its role in these complex processes. nih.govmdpi.com

Methodologies for Biological Target Validation Using CZ9KU41Dvb

Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target will have the desired therapeutic effect. sitoolsbiotech.com CZ9KU41Dvb serves as an essential "tool" molecule in the validation of TRPA1 as a drug target. nih.gov The process of target validation using a chemical probe involves several methodologies. technologynetworks.com

A primary approach is to demonstrate that the engagement of TRPA1 by CZ9KU41Dvb in a cellular or animal model leads to a measurable biological effect that is consistent with the predicted function of the target. creative-biolabs.com This can involve a range of in vitro and in vivo experiments. nih.govcreative-biolabs.com For example, in cell-based assays, treatment with CZ9KU41Dvb can be used to show concentration-dependent changes in intracellular calcium levels in cells expressing TRPA1. In animal models of disease, administration of the probe can be assessed for its ability to alter disease-relevant phenotypes, such as reducing pain behavior or inflammation. nih.govnih.gov

Furthermore, genetic approaches can be combined with chemical probe studies. For instance, the effect of CZ9KU41Dvb can be compared in wild-type animals versus animals where the TRPA1 gene has been knocked out. The absence of a pharmacological effect in knockout animals provides strong evidence that the observed phenotype is indeed mediated by TRPA1. creative-biolabs.com

Interrogation of Complex Biological Processes Through TRPA1 Modulation

The modulation of TRPA1 by chemical probes such as CZ9KU41Dvb allows for the detailed investigation of complex biological processes. TRPA1 is implicated in a variety of signaling pathways that are central to both health and disease. frontiersin.org For example, in the context of neuro-inflammation, TRPA1 channels can be activated or sensitized by inflammatory stimuli, which in turn can modulate the activity of glial cells, key drivers of pathological pain. mdpi.com

By using CZ9KU41Dvb to either activate or block TRPA1, researchers can dissect the channel's contribution to these processes. This includes studying the crosstalk between TRPA1 and other signaling molecules, such as Toll-like receptors (TLRs), which are involved in the innate immune response. mdpi.com Such studies have provided insights into how TRPA1 may contribute to the transition from an acute inflammatory response to a chronic pathological state. frontiersin.org The ability to precisely modulate TRPA1 activity with a chemical probe is therefore invaluable for understanding its role as a molecular hub in integrating various signals in complex biological networks.

Activity-Based Protein Profiling (ABPP) and Chemoproteomics in CZ9KU41Dvb Research

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to study the functional state of enzymes and other proteins directly in complex biological systems. researchgate.netnih.gov In the context of CZ9KU41Dvb research, ABPP can be employed to identify the direct protein targets of the compound and to assess its selectivity across the proteome. biorxiv.org ABPP utilizes chemical probes that covalently and irreversibly bind to the active sites of specific proteins. scispace.com

While TRPA1 is an ion channel and not an enzyme, ABPP principles can be adapted to identify its reactive residues and to profile the selectivity of covalent modulators. A competitive ABPP approach could be used, where a broad-spectrum reactive probe is used to label a class of proteins, and the ability of CZ9KU41Dvb to compete with this labeling is measured. biorxiv.org

More broadly, chemoproteomics methods are essential for a comprehensive understanding of how CZ9KU41Dvb interacts with the cellular machinery. nih.govdocumentsdelivered.com These techniques can help to:

Confirm direct engagement with TRPA1 in a native environment.

Identify potential off-target proteins, which is crucial for interpreting phenotypic data and for the development of more selective compounds. nih.gov

Uncover novel protein interactions that may be influenced by the modulation of TRPA1.

These approaches provide a global view of the protein interactions of a small molecule, offering critical information for its validation as a selective chemical probe. researchgate.net

Establishing Quality Criteria for TRPA1 Chemical Probes

For a chemical probe to be a reliable tool for biological investigation, it must meet a set of stringent quality criteria. researchgate.net These criteria ensure that the observed biological effects can be confidently attributed to the modulation of the intended target, in this case, TRPA1. The establishment of these criteria is crucial for the reproducibility and interpretability of experimental results. nih.govnih.gov

The table below summarizes key quality criteria for a high-quality TRPA1 chemical probe like CZ9KU41Dvb.

CriteriaRecommended Threshold/CharacteristicRationale
Potency In vitro IC50/EC50 < 100 nMEnsures that the probe can be used at low concentrations, minimizing the risk of off-target effects.
Selectivity >30-fold selectivity against other TRP channels and other relevant off-targetsHigh selectivity is critical to ensure that the observed phenotype is due to modulation of TRPA1 and not other proteins.
Cellular Activity Demonstrated target engagement and functional modulation in cells at < 1 µMConfirms that the probe can access its target in a cellular context and elicit a biological response.
Mechanism of Action Well-defined and understood (e.g., agonist, antagonist, covalent, or reversible)A clear understanding of how the probe interacts with its target is essential for proper experimental design and data interpretation.
Physicochemical Properties Adequate solubility and stability for experimental conditionsEnsures that the probe remains in solution and does not degrade during the course of an experiment.
Availability of a Control Compound A structurally similar but biologically inactive analogue should be availableThe use of a negative control helps to distinguish target-specific effects from non-specific or compound-related artifacts.

This table is based on established general criteria for chemical probes and may be adapted for specific target classes. researchgate.net

Design and Utilization of Control Compounds in Chemical Probe Experiments

The use of appropriate control compounds is a cornerstone of rigorous chemical probe-based research. A negative control is typically a close structural analog of the active probe that is inactive against the intended target. The purpose of using a negative control alongside the active probe, such as CZ9KU41Dvb, is to differentiate between the biological effects caused by the specific modulation of TRPA1 and those arising from off-target interactions or non-specific properties of the chemical scaffold.

In addition to a negative control, the use of a structurally distinct orthogonal probe that also targets TRPA1 can further validate experimental findings. If two structurally unrelated probes produce the same biological outcome, it provides strong evidence that the effect is on-target.

Preclinical Pharmacological Research Methodologies

In Vitro Assays for TRPA1 Functional Activity

In vitro assays are fundamental for the initial screening and characterization of compounds targeting TRPA1. These assays typically involve cells expressing the TRPA1 channel and measure functional responses upon activation or inhibition.

Calcium Influx Assays (e.g., CHO cell line-based fluorometric imaging plate reader (FLIPR) assays)

Calcium influx assays are widely used to measure TRPA1 channel activity. TRPA1 is a non-selective cation channel permeable to calcium guidetopharmacology.orgresearchgate.net. Upon activation by agonists, TRPA1 opens, allowing extracellular calcium to flow into the cell, which can be detected using calcium-sensitive fluorescent dyes. The Fluorometric Imaging Plate Reader (FLIPR) is a common platform for high-throughput screening of compounds in these assays.

Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK293) cells are frequently used cell lines, often engineered to stably or transiently express human or rodent TRPA1 channels guidetopharmacology.orgnih.govbindingdb.orgplos.org. In a typical FLIPR assay, cells expressing TRPA1 are loaded with a calcium indicator dye. Compounds are then added, followed by a TRPA1 agonist such as cinnamaldehyde (B126680) or allyl isothiocyanate (AITC) nih.govbindingdb.orgplos.orgnih.gov. Changes in intracellular calcium fluorescence are measured over time. Antagonists are identified by their ability to inhibit the agonist-induced calcium influx nih.govbindingdb.org.

For example, a FLIPR calcium influx assay using CHO cells expressing human TRPA1 was employed to screen a large library of small molecules for their ability to block cinnamaldehyde-induced TRPA1 activation nih.gov. The half-maximal inhibitory concentration (IC50) of antagonist compounds is determined from dose-response curves, indicating the potency of the compound in inhibiting TRPA1 function bindingdb.org. Studies have shown species-specific differences in the pharmacological profiles of TRPA1, necessitating the use of cells expressing TRPA1 from relevant species (e.g., human, monkey, rat, mouse) nih.govresearchgate.net.

Enzyme-Linked Immunosorbent Assays (ELISA) for Pathway Components

While the outline specifically mentions ELISA for pathway components, search results primarily detail ELISA kits for detecting TRPA1 protein itself novusbio.comnovusbio.commybiosource.comassaygenie.com. These assays can be used to quantify TRPA1 protein levels in various cell types or tissues, which can be relevant for understanding TRPA1 expression in different physiological or pathological conditions.

ELISA kits for human TRPA1 are commercially available and typically employ a sandwich ELISA method. novusbio.commybiosource.comassaygenie.com. In this method, an antibody specific for TRPA1 is pre-coated onto a microplate. Samples containing TRPA1 are added and bind to the immobilized antibody. A biotin-conjugated antibody specific for TRPA1 is then added, followed by a streptavidin-enzyme conjugate (e.g., HRP). A substrate is added, and the resulting color development, proportional to the amount of TRPA1, is measured mybiosource.comassaygenie.com.

While direct ELISA for downstream pathway components activated by TRPA1 was not prominently featured in the search results, TRPA1 activation is known to trigger various intracellular signaling cascades, including those involving calcium-dependent pathways and potentially leading to the release of inflammatory mediators researchgate.netmdpi.com. Quantification of these downstream effectors could potentially be assessed using ELISA or similar immunoassays, although specific examples tied to TRPA1 antagonist evaluation in the search results focused more on functional assays and in vivo readouts.

Ex Vivo Models for Assessing TRPA1 Inhibition (e.g., Airway Smooth Muscle Cell Contraction Assays)

Ex vivo models utilize tissues or organs isolated from animals to study the effects of compounds in a more complex environment than in vitro cell-based assays, while still allowing for controlled experimental conditions. Airway smooth muscle cell contraction assays are a relevant ex vivo model for evaluating TRPA1 antagonists, particularly in the context of respiratory diseases like asthma and cough, where TRPA1 is implicated in bronchoconstriction and airway hyperreactivity nih.govguidetopharmacology.orgersnet.orgnih.govd-nb.inforesearchgate.net.

TRPA1 is expressed on airway smooth muscle cells and sensory nerves in the airways nih.govnih.govd-nb.info. Activation of TRPA1 can lead to contraction or relaxation of airway smooth muscle, depending on the species and experimental conditions nih.gov. Ex vivo studies typically involve isolating trachea or bronchial segments and suspending them in an organ bath nih.govd-nb.info. The tissues are often pre-contracted with agonists like methacholine (B1211447) or histamine, and the effect of TRPA1 agonists or antagonists on muscle tone is measured isometrically nih.govd-nb.info.

Studies using isolated guinea pig, mouse, and human airways have demonstrated that TRPA1 agonists can induce changes in muscle tone nih.govd-nb.info. TRPA1 antagonists are evaluated for their ability to inhibit agonist-induced contraction or promote relaxation nih.govd-nb.info. For instance, a novel TRPA1 antagonist, Compound A, showed enhanced efficacy at inhibiting isolated guinea pig vagus nerve depolarization induced by acrolein, a TRPA1 agonist ersnet.org. Another TRPA1 antagonist, BI01305834, was studied in precision-cut lung slices and trachea strips from guinea pigs to investigate its bronchoprotective and bronchodilating effects d-nb.info.

In Vivo Preclinical Models for TRPA1 Antagonist Evaluation

In vivo preclinical models are essential for assessing the efficacy of TRPA1 antagonists in living organisms and understanding their effects on disease-relevant endpoints. These models often mimic aspects of human conditions where TRPA1 is believed to play a role, such as pain, inflammation, and respiratory disorders researchgate.netacs.orgresearchgate.netresearchgate.netnih.govsci-hub.seresearchgate.net.

Rodent Models (e.g., rats, guinea pigs, mice)

Rodent models are the most commonly used in vivo preclinical models due to their availability, ease of handling, and the ability to utilize genetic modifications (e.g., knockout mice) nih.govresearchgate.netnih.govsci-hub.seeupati.eu. Various rodent models have been developed to study TRPA1 involvement in different conditions and evaluate the efficacy of antagonists.

In pain research, rodent models of inflammatory pain (e.g., carrageenan-induced paw edema, complete Freund's adjuvant (CFA) injection) and neuropathic pain (e.g., spinal nerve ligation, chemotherapy-induced peripheral neuropathy) are frequently employed researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. TRPA1 antagonists are assessed for their ability to reduce pain-related behaviors such as mechanical hyperalgesia (increased sensitivity to mechanical stimuli) and thermal allodynia (pain in response to cold stimuli) researchgate.netresearchgate.netnih.gov. For example, studies have investigated the efficacy of TRPA1 antagonists in the formalin test in mice and carrageenan-induced paw edema in rats researchgate.net. TRPA1 knockout mice and rats have also been used to confirm the role of TRPA1 in specific pain modalities nih.govsci-hub.se.

In respiratory disease models, guinea pigs and mice are often used to study cough and asthma nih.goversnet.orgnih.govd-nb.inforesearchgate.net. TRPA1 agonists like AITC can induce cough in guinea pigs, providing a model to test the antitussive effects of antagonists ersnet.org. Ovalbumin (OVA)-induced asthma models in mice and guinea pigs are used to evaluate the impact of TRPA1 inhibition on airway inflammation, hyperreactivity, and bronchoconstriction nih.govd-nb.inforesearchgate.net. Studies have shown that TRPA1 antagonists can suppress inflammation and airway smooth muscle contraction in these models nih.govresearchgate.net.

CZ9KU41Dvb (GDC-0334) was evaluated in several preclinical species and demonstrated inhibition of TRPA1 function, decreasing edema, dermal blood flow, cough, and allergic airway inflammation in rodent models nih.govresearchgate.net.

Non-Rodent Models (e.g., dogs, monkeys)

Non-rodent models, such as dogs and monkeys, are sometimes used in preclinical evaluation of TRPA1 antagonists, particularly to address potential species differences observed with rodent models and to assess pharmacokinetic and safety profiles before human studies drughunter.comnih.govresearchgate.neteupati.eu.

Species differences in TRPA1 pharmacology have been reported, where some compounds show different potency or even opposing effects (agonist vs. antagonist) between human and rodent TRPA1 nih.govresearchgate.net. Rhesus monkeys have been suggested as a potential surrogate species for humans in preclinical TRPA1 studies because their TRPA1 pharmacological profile is more similar to human TRPA1 than that of rodents nih.govresearchgate.net.

While detailed efficacy studies of CZ9KU41Dvb (this compound) in non-rodent efficacy models were not extensively described in the search results focusing solely on methodology, the compound's preclinical evaluation did include studies in different species drughunter.comnih.govresearchgate.net. The use of non-rodent species can provide valuable information on the translational potential of TRPA1 antagonists and identify potential liabilities not observed in rodent models drughunter.com.

Animal Models for Specific TRPA1-Mediated Conditions (e.g., cinnamaldehyde-induced nocifensive behaviors, allergen-induced neurogenic inflammation)

Preclinical evaluation of TRPA1 antagonists like this compound often involves the use of animal models that recapitulate TRPA1-mediated responses. These models frequently employ TRPA1 agonists, such as cinnamaldehyde and allyl isothiocyanate (AITC), to induce measurable physiological or behavioral outcomes that can be modulated by a test compound.

Cinnamaldehyde, a pungent component of cinnamon, is a known TRPA1 agonist used to induce nocifensive behaviors and inflammatory responses in rodents. Topical application of cinnamaldehyde on mouse ears, for instance, can cause neutrophil infiltration and acute inflammatory responses characterized by edema formation, which are dependent on TRPA1 receptor activation. frontiersin.org TRPA1 and NK1 receptor antagonists have been shown to prevent cinnamaldehyde-induced ear edema in mice. frontiersin.org Intragastric administration of cinnamaldehyde in mice has also been shown to affect body temperature, an effect mediated by TRPA1. oup.com Studies have demonstrated that cinnamaldehyde triggers a significant increase in hind paw blood flow in wild-type mice, but not in TRPA1 knockout mice, indicating a TRPA1-dependent vasodilatory effect. rde.ac

Allergen-induced neurogenic inflammation is another key area where TRPA1 plays a significant role and serves as a basis for animal models. TRPA1 is expressed in sensory neurons innervating tissues like the skin and airways, and its activation can lead to the release of neuropeptides such as substance P (SP) and neurokinin A (NKA), contributing to inflammatory responses. frontiersin.org In mouse models of allergic contact dermatitis induced by allergens like oxazolone (B7731731) and urushiol, TRPA1 activation enhances the release of neurogenic inflammatory and pruritic mediators. frontiersin.org TRPA1-deficient mice have shown reduced expression of pro-inflammatory factors and alleviated pruritus in models of experimental atopic dermatitis. frontiersin.org TRPA1 is also implicated in allergic airway inflammation. Genetic ablation of TRPA1 in a murine ovalbumin (OVA) model of asthma inhibited allergen-induced leukocyte infiltration, reduced cytokine and mucus production, and nearly abolished airway hyperreactivity. pnas.org TRPA1 antagonists have been shown to suppress neurogenic inflammation and airway contraction in such models. rupress.org

These models provide valuable tools to assess the efficacy of TRPA1 antagonists in mitigating pain, inflammation, and other TRPA1-mediated symptoms. By observing the reduction or prevention of agonist-induced responses or allergen-induced pathology in the presence of a test compound like this compound, researchers can infer its potential therapeutic benefit.

Biomarker Development for Target Engagement in Preclinical Studies (e.g., Dermal Blood Flow Reduction Induced by Allyl Isothiocyanate)

Biomarkers are crucial for confirming target engagement in preclinical studies and for translational research. For TRPA1 antagonists, a relevant and translational biomarker is the reduction of dermal blood flow (DBF) induced by TRPA1 agonists like allyl isothiocyanate (AITC).

AITC, a pungent compound found in mustard and wasabi, is a potent TRPA1 agonist. guidetopharmacology.orgabcam.com Topical application of AITC to the skin causes a robust vasodilatory response mediated by TRPA1 activation. nih.govresearchgate.net This increase in DBF can be objectively measured using techniques such as laser speckle contrast imaging (LSCI). nih.govresearchgate.netnih.govresearchgate.net

Studies in rats have demonstrated that AITC-induced DBF is significantly reduced in TRPA1 knockout animals compared to wild-type rats, confirming the TRPA1 dependence of this response. researchgate.netnih.govresearchgate.net This makes AITC-induced DBF a suitable translational in vivo biomarker for TRPA1 activity. nih.govresearchgate.net

The AITC-induced dermal blood flow model has been successfully used to assess the target engagement of TRPA1 antagonists in preclinical species, including guinea pigs. drughunter.com This model translates to humans, where AITC application to the forearm induces a measurable increase in DBF that is inhibited by TRPA1 antagonists. nih.govnih.govnih.govresearchgate.netchdr.nl The reproducibility of AITC-induced DBF measurements in humans has been evaluated, supporting its use in clinical trials. nih.govresearchgate.net

For a compound like this compound, demonstrating a dose-dependent reduction in AITC-induced DBF in preclinical species provides evidence that the compound is engaging and blocking the TRPA1 target in vivo. This biomarker can then be used in early-phase clinical trials to confirm target engagement in humans and inform dose selection. drughunter.comnih.govresearchgate.net

An example of data illustrating AITC-induced dermal blood flow in wild-type (WT) and TRPA1 knockout (KO) rats is shown below, highlighting the TRPA1 dependence of this response.

GroupStimulusMean Flux AUC (Arbitrary Units)Standard Deviationp-value (vs. WT + AITC)
TRPA1 WTVehicleBaseline--
TRPA1 WT5% AITCHigh± SD-
TRPA1 KO5% AITCSignificantly Reduced± SD< 0.0001

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Preclinical Species

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is an essential component of preclinical research, allowing researchers to understand the relationship between drug exposure and its pharmacological effect. This is particularly important for optimizing dosing strategies and predicting efficacy in later stages of development.

For TRPA1 antagonists such as this compound, PK-PD modeling in preclinical species helps to characterize the relationship between plasma concentrations of the compound and its effect on TRPA1-mediated responses, such as the inhibition of AITC-induced dermal blood flow or modulation of responses in animal models of TRPA1-mediated conditions.

Integrated preclinical PK, PD, and toxicology data are used to inform dose selection for first-in-human studies. nih.govresearchgate.netresearchgate.net PK studies in preclinical species (e.g., guinea pigs, rats, dogs, and monkeys) provide information on the absorption, distribution, metabolism, and excretion of the compound. drughunter.comnih.govresearchgate.netresearchgate.net This PK data is then linked with PD data from relevant preclinical models (e.g., AITC-induced DBF, cinnamaldehyde-induced responses) to develop PK-PD models. drughunter.comnih.govresearchgate.net

Quantitative models can be developed iteratively, refining parameter estimates based on emerging data. nih.govresearchgate.net These models help to describe the dose-concentration-effect relationships and can be used to extrapolate preclinical findings to predict human PK-PD relationships. nih.govresearchgate.net For example, models developed based on TRPA1 agonist-induced dermal blood flow inhibition data in preclinical species can be used to predict PK-PD relationships in humans evaluating new TRPA1-targeting compounds. nih.govresearchgate.netresearchgate.net

Studies on this compound in preclinical species contributed to understanding its PK profile and its pharmacodynamic effects on TRPA1. drughunter.comnih.govresearchgate.netresearchgate.net This integrated preclinical PK-PD analysis was crucial for selecting a starting dose for clinical trials and for characterizing the dose-concentration-effect relationship in humans using the AITC-induced DBF biomarker. nih.govresearchgate.net

PK-PD modeling in preclinical species helps to establish a translational link between animal studies and human responses, providing a more robust basis for clinical development decisions for TRPA1 antagonists.

Structural Biology and Biophysical Characterization

Elucidation of TRPA1-CZ9KU41Dvb Complex Structure

High-resolution structural studies provide critical insights into how CZ9KU41Dvb interacts with TRPA1 and potentially influences its conformation and gating.

For instance, cryo-EM structures of human TRPA1 have been determined at resolutions allowing for detailed analysis of protein domains and ligand interaction sites. Structures deposited in the Protein Data Bank (PDB), such as 6PQO and 7OR1, represent human TRPA1 in complex with different ligands, providing valuable templates for understanding channel-ligand interactions. rcsb.orgrcsb.org The structure 6PQO, determined at resolutions around 2.8 to 3.1 Å, shows TRPA1 in complex with covalent agonists like JT010 and BITC. rcsb.org Another structure, 7OR1, represents TRPA1 in complex with an antagonist referred to as "3-60" at a resolution of 2.64 Å. rcsb.org These structures highlight the tetrameric assembly and provide views of the cytoplasmic and transmembrane regions. rcsb.orgrcsb.org

While specific high-resolution cryo-EM data for the TRPA1-CZ9KU41Dvb complex were not explicitly detailed in the provided search results, the successful application of cryo-EM to determine TRPA1 structures in complex with other ligands indicates its suitability for characterizing the interaction with CZ9KU41Dvb. These studies typically involve reconstituting purified TRPA1 protein into lipid nanodiscs or liposomes to mimic a native membrane environment before imaging with an electron microscope. rcsb.orgduke.edu

Data from Cryo-EM studies on TRPA1 complexes:

PDB IDLigand(s)Resolution (Å)OrganismMethod
6PQOJT010, BITC2.8 - 3.1Homo sapiensCryo-EM
7OR1Antagonist "3-60"2.64Homo sapiensCryo-EM

Complementary Structural and Biophysical Techniques

Beyond cryo-EM, other techniques can provide complementary information about the structure, dynamics, and ligand-binding properties of TRPA1 and its interaction with compounds like CZ9KU41Dvb.

X-ray crystallography is a technique that can provide atomic-resolution details of protein structures. nih.gov While cryo-EM has been predominantly used for full-length, membrane-embedded TRPA1, X-ray crystallography can be applied to study soluble domains of the channel or potentially engineered constructs. nih.gov For other TRP channels, such as TRPV6, X-ray crystallography has been successfully used to identify ion binding sites within the pore. nih.gov Although a full-length crystal structure of TRPA1, particularly in complex with CZ9KU41Dvb, was not prominently featured in the search results, one source mentioned that the N-terminal ARD was missing from a crystallized structure, suggesting attempts have been made. cam.ac.uk

NMR spectroscopy is a versatile technique capable of providing information about protein structure, dynamics, and ligand binding in solution. It is particularly useful for studying smaller proteins or individual protein domains. NMR can reveal details about the conformational changes that occur upon ligand binding and map the interaction sites at a residue-specific level. While the large size and membrane integration of full-length tetrameric TRPA1 present challenges for traditional solution NMR, solid-state NMR or solution NMR on isolated soluble domains (like the ARD) could potentially be applied to study the effects of CZ9KU41Dvb binding, although specific studies on the CZ9KU41Dvb-TRPA1 complex using NMR were not found in the provided snippets.

Mutational analysis, often involving site-directed mutagenesis, is a powerful approach to identify residues critical for ligand binding and channel function. By introducing specific amino acid substitutions and examining the effect on ligand sensitivity and channel activity, researchers can pinpoint residues that form the binding pocket or are involved in the conformational changes leading to activation or inhibition. sdbonline.orgcam.ac.uk

Studies on TRPA1 have utilized mutational analysis to investigate the binding sites of various agonists and antagonists. For example, cysteine residues, particularly Cys621, have been identified as key sites for covalent modification by electrophilic agonists. rcsb.orgduke.edumdpi.com Mutagenesis of these residues can significantly alter the channel's response to such compounds. mdpi.com Similarly, mutational studies have helped to understand the binding of antagonists by identifying residues whose mutation affects antagonist potency. mdpi.com Applying mutational analysis in the presence of CZ9KU41Dvb could help delineate the specific residues involved in its interaction with TRPA1 and confirm the binding site suggested by structural data.

Research findings from mutational analysis:

Residue(s) AffectedLigand Type InvolvedObserved EffectSource
Cys621Electrophilic AgonistsCritical for covalent modification and activation rcsb.orgduke.edumdpi.com
Lysine (B10760008) residues (e.g., Lys-704, Lys-787)Electrophilic AgonistsCrucial targets for electrophilic activation mdpi.com
Specific residues in binding pocketsAntagonistsAffects antagonist recognition and potency mdpi.com

Hydrogen/Deuterium (B1214612) Exchange (HDX) coupled with mass spectrometry is a biophysical technique used to study protein conformation and dynamics in solution. By monitoring the exchange of hydrogen atoms with deuterium in the protein backbone, HDX can reveal regions of the protein that are more or less accessible to the solvent, providing insights into protein folding, conformational changes, and protein-ligand interactions. Ligand binding often results in decreased hydrogen exchange in the binding site and surrounding regions due to reduced solvent accessibility or altered protein dynamics. HDX can be a valuable tool to corroborate structural data and provide dynamic information about how CZ9KU41Dvb binding affects the conformation and flexibility of TRPA1. While HDX is a recognized biophysical technique for studying protein-ligand interactions, specific data applying HDX to the CZ9KU41Dvb-TRPA1 complex were not found in the provided search results.

It appears that the provided identifier "CZ9KU41Dvb" corresponds to an FDA Unique Ingredient Identifier (UNII). According to the search results, this UNII is associated with the chemical compound with PubChem CID 122490062. nih.gov This compound also has the systematic name (2S,4R,5S)-2-PYRROLIDINECARBOXAMIDE, 4-FLUORO-1-((4-FLUOROPHENYL)SULFONYL)-5-METHYL-N-((5-(TRIFLUOROMETHYL)-2-(2-(TRIFLUOROMETHYL)-5-PYRIMIDINYL)-4-PYRIDINYL)METHYL)- and is known by the code GDC-0334. nih.gov

However, the search results did not yield specific research findings, data tables, or detailed information regarding the application of photoaffinity labeling or native mass spectrometry specifically to the compound CZ9KU41Dvb (this compound). While general information about photoaffinity labeling and native mass spectrometry as techniques in structural biology and drug discovery was found nih.govthermofisher.comdrugtargetreview.comevotec.comnih.govnih.govyoutube.com, there is no publicly available data in the search results linking these specific characterization methods to this particular compound.

Therefore, it is not possible to generate a detailed, scientifically accurate article focusing solely on the photoaffinity labeling and native mass spectrometry characterization of CZ9KU41Dvb, including specific data tables and research findings, as this information is not present in the available search results.

Theoretical and Computational Chemistry Approaches

Molecular Docking and Virtual Screening for TRPA1 Ligand Discovery

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method estimates the binding affinity between the molecule and the target protein. Virtual screening, which often utilizes molecular docking, involves computationally screening large libraries of compounds to identify potential hits that are likely to bind to the target site on the protein. mdpi.comebi.ac.ukresearchgate.netsciforum.netmdpi.com This approach can significantly reduce the number of compounds that need to be synthesized and experimentally tested.

For TRPA1, molecular docking and virtual screening have been applied to identify novel agonists and antagonists. Studies have explored the binding pockets within the TRPA1 channel, including the cysteine pocket which is important for covalent ligands, and other sites relevant to non-electrophilic activators and antagonists. ebi.ac.uksciforum.netmdpi.comnih.gov While the general methodology of molecular docking and virtual screening is applicable to identifying potential TRPA1 ligands, including compounds with structures similar to CZ9KU41Dvb, specific detailed research findings on the molecular docking or virtual screening of CZ9KU41Dvb against TRPA1 were not found in the consulted literature. The application of these techniques to a compound like CZ9KU41Dvb would typically involve preparing the 3D structure of the compound and the TRPA1 receptor, defining the binding site, and running docking simulations to predict binding poses and scores.

Computational Modeling for Predicting Biological Activity (e.g., QSAR)

Computational modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is used to build predictive models that correlate chemical structure with biological activity. mdpi.commdpi.commdpi.com QSAR models utilize molecular descriptors that capture various aspects of a compound's structure and properties to predict its activity (e.g., IC₅₀ or EC₅₀ values) against a target like TRPA1. mdpi.com These models can guide the design of new compounds with improved activity.

QSAR models for TRPA1 ligands have been developed using sets of known agonists or antagonists to identify the structural features that are important for activity. mdpi.commdpi.com These models can then be used to predict the activity of new, untested compounds. While QSAR is a relevant computational approach in TRPA1 drug design, specific detailed research findings on the development or application of QSAR models including CZ9KU41Dvb were not found in the consulted literature. Applying QSAR to a series of compounds related to CZ9KU41Dvb would involve calculating molecular descriptors for these compounds and correlating them with experimental TRPA1 activity data to build a predictive model.

Molecular Dynamics Simulations for Protein-Ligand Interactions

Molecular dynamics (MD) simulations are powerful computational tools that provide insights into the dynamic behavior of biological macromolecules and their interactions with ligands over time. cam.ac.uknih.govebi.ac.uksciforum.netfrontiersin.orgnih.gov MD simulations can reveal conformational changes in TRPA1 upon ligand binding, the stability of the protein-ligand complex, and the nature of the interactions in a more realistic environment compared to static docking.

MD simulations have been used to study the dynamics of the TRPA1 channel, including the flexibility of different domains and the conformational changes associated with gating. cam.ac.ukfrontiersin.orgnih.gov They have also been applied to study the interactions of specific ligands with TRPA1, providing details about binding stability and the influence of the ligand on channel conformation. nih.govebi.ac.uksciforum.net While MD simulations are valuable for understanding TRPA1-ligand interactions, specific detailed research findings from molecular dynamics simulations involving CZ9KU41Dvb bound to TRPA1 were not found in the consulted literature. Performing MD simulations for CZ9KU41Dvb with TRPA1 would involve setting up the system with the protein and ligand in a simulated environment (e.g., lipid bilayer and water) and simulating their movements and interactions over a period of time.

Application of Artificial Intelligence and Machine Learning in TRPA1 Drug Design

Artificial intelligence (AI) and machine learning (ML) techniques are increasingly being applied in drug discovery to analyze complex biological and chemical data, identify patterns, and build predictive models. mdpi.comnih.govnih.gov In the context of TRPA1 drug design, AI/ML can be used for tasks such as identifying potential TRPA1 ligands from large datasets, predicting their activity or properties, and optimizing compound structures.

Various ML algorithms, including random forests, support vector machines, and neural networks, have been explored for their ability to classify or predict TRPA1 antagonists based on molecular descriptors. mdpi.comnih.govnih.gov These methods can learn from existing data on TRPA1 ligands to identify novel candidates. While AI/ML approaches are being applied to TRPA1 ligand discovery, specific detailed research findings on the application of AI or ML techniques specifically involving CZ9KU41Dvb were not found in the consulted literature. The application of AI/ML to CZ9KU41Dvb would typically involve using its molecular structure or properties as input to a trained model to predict its likelihood of being a TRPA1 ligand or its predicted activity.

Theoretical Frameworks for Understanding Ligand Binding Kinetics and Thermodynamics

Understanding the kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy contributions to binding) of ligand binding is crucial for characterizing the interaction between a compound and its target. nih.gov Theoretical frameworks and computational methods can be used to analyze and interpret experimental binding data and to predict these parameters.

While the general principles of ligand binding kinetics and thermodynamics are applicable to TRPA1-ligand interactions, and computational methods can be used to study these aspects, specific detailed research findings on the binding kinetics or thermodynamics of CZ9KU41Dvb with TRPA1, derived from either experimental or theoretical approaches, were not found in the consulted literature. Studies on other targets have demonstrated how computational approaches can analyze the energetic contributions to binding and the dynamic process of association and dissociation. nih.gov Applying these theoretical frameworks and computational methods to CZ9KU41Dvb and TRPA1 would involve advanced simulations and analyses to understand the step-by-step process of binding and the energy changes involved.

Future Research Directions and Unanswered Questions

Exploration of Novel TRPA1 Chemotypes and Scaffold Derivatizations

The discovery of TRPA1 antagonists has involved the identification of various chemotypes. metrionbiosciences.comsci-hub.se Despite progress, there is a continuous need to explore novel chemical scaffolds and derivatize existing ones to identify compounds with improved properties. Future research aims to move beyond existing structural classes to find molecules with enhanced potency, selectivity, pharmacokinetic profiles, and reduced potential for off-target effects. This involves synthetic chemistry efforts guided by structure-activity relationship (SAR) studies and potentially novel screening approaches. metrionbiosciences.com

Development of Advanced Chemical Probes with Enhanced Selectivity and Potency

Developing highly selective and potent chemical probes is crucial for dissecting the precise physiological and pathological roles of TRPA1. metrionbiosciences.compatsnap.com While compounds like CZ9KU41Dvb have demonstrated selectivity and potency, the development of even more refined probes is an ongoing area of research. rupress.orgacs.org Future work will focus on designing probes that exhibit exquisite specificity for TRPA1 over other TRP channels and targets, and possess optimal potency to ensure robust target engagement in complex biological systems. This includes probes with improved pharmacokinetic properties suitable for in vivo studies. acs.org

Integration of Multi-Omics Data for Systems-Level Understanding of TRPA1 Modulation

A comprehensive understanding of how TRPA1 modulation impacts biological systems requires the integration of multi-omics data, such as transcriptomics, proteomics, and metabolomics. nih.govresearchgate.net Research is moving towards analyzing large datasets to elucidate the complex downstream effects of TRPA1 activation or inhibition. nih.govresearchgate.net This systems-level approach can reveal previously unknown pathways influenced by TRPA1 and help identify biomarkers for predicting therapeutic response or identifying potential off-target effects. Studies integrating transcriptomic and metabolic data have already provided insights into the molecular mechanisms influenced by TRPA1 inhibition in specific contexts. nih.govresearchgate.net

Leveraging Artificial Intelligence and Machine Learning for Accelerated TRPA1 Antagonist Discovery

Artificial intelligence (AI) and machine learning (ML) approaches are increasingly being leveraged to accelerate the drug discovery process, including the identification of novel TRPA1 antagonists. researchgate.netresearchgate.netmdpi.comdntb.gov.ua These computational methods can analyze vast datasets of chemical structures and biological activities to predict potential active compounds, design novel molecules, and optimize existing ones. researchgate.netmdpi.com Future research will further integrate AI/ML into the TRPA1 antagonist discovery pipeline to improve the efficiency of hit identification, lead optimization, and the prediction of pharmacokinetic and toxicity profiles. researchgate.netdntb.gov.ua

Addressing Challenges in TRPA1 Antagonist Development (e.g., species differences, off-target modulation)

Significant challenges remain in the development of TRPA1 antagonists, notably species differences in receptor pharmacology and the potential for off-target modulation. acs.orgnih.govmdpi.compatsnap.comjneurosci.orgpatsnap.com Studies have shown that the efficacy and activity of TRPA1 antagonists can vary considerably between species, posing challenges for translating preclinical findings to human clinical trials. acs.orgnih.govmdpi.comjneurosci.org For instance, some compounds potent against human TRPA1 may be inactive or even act as activators in rodent models. nih.gov Furthermore, while selectivity is a key goal, off-target effects remain a concern due to the expression of TRPA1 in various tissues and its potential interactions with other channels and pathways. patsnap.commdpi.com Future research must focus on better understanding the structural basis for species differences and developing strategies to mitigate off-target effects through rational design and comprehensive screening. mdpi.com

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to investigate the physicochemical properties of CZ9KU41Dvb?

  • Methodological Answer : Begin with a literature review to identify gaps and establish baseline protocols. Design experiments using controlled variables (e.g., temperature, solvent systems) and replicate trials to ensure reliability. Prioritize characterization techniques such as NMR, HPLC, and mass spectrometry for structural validation. Document all procedures in detail, including instrument calibration and reagent purity, to enable reproducibility .

Q. What are the standard protocols for synthesizing and characterizing CZ9KU41Dvb?

  • Methodological Answer : Follow IUPAC guidelines for compound synthesis, ensuring step-by-step documentation of reaction conditions (e.g., stoichiometry, catalysts). Characterize intermediates and final products using spectroscopic methods (e.g., 1^1H/13^13C NMR, IR) and chromatographic purity assays. Cross-validate results with independent labs to confirm consistency. Include raw data and spectral interpretations in supplementary materials .

Q. How can researchers ensure experimental reproducibility when working with CZ9KU41Dvb?

  • Methodological Answer : Adhere to the "Materials and Methods" guidelines from reputable journals (e.g., Medicinal Chemistry Research). Provide granular details such as batch numbers of reagents, equipment models, and environmental conditions. Share datasets and code via open-access repositories. Conduct peer reviews of protocols before execution to identify ambiguities .

Advanced Research Questions

Q. How should contradictions in experimental data across studies on CZ9KU41Dvb be resolved?

  • Methodological Answer : Perform a meta-analysis of conflicting datasets to identify methodological divergences (e.g., assay sensitivity, sample preparation). Use statistical tools like Bland-Altman plots or ANOVA to quantify variability. Replicate critical experiments under standardized conditions and consult domain-specific frameworks (e.g., Standards for Reporting Qualitative Research) to isolate confounding factors .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships or toxicity profiles of CZ9KU41Dvb?

  • Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) for IC50_{50}/EC50_{50} calculations. Use machine learning algorithms (e.g., random forests) to predict structure-activity relationships. Validate models with cross-validation and external datasets. Report confidence intervals and p-values aligned with ACS Analytical Chemistry guidelines .

Q. What strategies are effective for integrating multi-omics data (e.g., metabolomics, proteomics) in mechanistic studies of CZ9KU41Dvb?

  • Methodological Answer : Adopt a systems biology approach using tools like pathway enrichment analysis (KEGG, Reactome) and network pharmacology. Normalize heterogeneous data types (e.g., transcriptomic vs. pharmacokinetic data) via z-score transformation. Validate hypotheses with knockout models or CRISPR-Cas9 editing. Reference frameworks such as Qualitative, Quantitative, and Mixed Methods Approaches for interdisciplinary rigor .

Ethical and Reporting Standards

  • Data Sharing : Deposit raw spectra, chromatograms, and computational scripts in FAIR-aligned repositories (e.g., Zenodo). Cite these resources in publications to enhance transparency .
  • Conflict Resolution : Disclose all funding sources and use blinded protocols during data analysis to mitigate bias. Follow institutional review board (IRB) guidelines for studies involving human/animal subjects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.